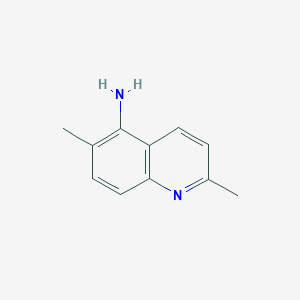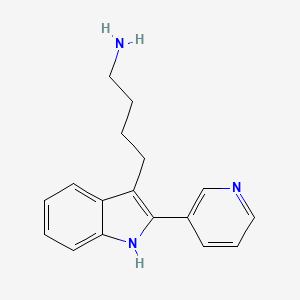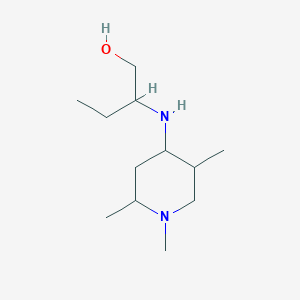
2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as 2-aryl-4-(piperidin-1-yl)butanamines has been explored in the context of developing human CCR5 antagonists. Although the exact synthesis of 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol is not detailed, the structural similarities suggest that similar synthetic routes could be employed, potentially involving the formation of the piperidine ring followed by functionalization at the appropriate positions .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol has been analyzed using various computational methods. For instance, vibrational wavenumbers of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were computed using HF and DFT methods, and the geometrical parameters were confirmed to be in agreement with XRD data . These methods could similarly be applied to deduce the molecular structure of 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied through MEP analysis, which indicates potential sites for electrophilic and nucleophilic attacks. For example, the negative electrostatic potential regions of 2,2-diphenyl-4-(piperidin-1-yl)butanamide are localized around the carbonyl group, while the positive regions are localized on the rings . This information can be extrapolated to predict the reactivity of 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been characterized through spectroscopic methods and computational analyses. The vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were recorded, and the HOMO and LUMO energies were calculated to confirm intramolecular charge transfer . Additionally, the stability of the molecule was analyzed using natural bond orbital analysis. These techniques could be applied to 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol to determine its properties.
Relevant Case Studies
While there are no direct case studies on 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol, the research on related compounds provides insights into potential biological activities. For instance, molecular docking studies suggest that 2,2-diphenyl-4-(piperidin-1-yl)butanamide might exhibit inhibitory activity against adenosine A2A receptors and could act as an antidyskinetic agent . Similarly, the study of 2-aryl-4-(piperidin-1-yl)butanamines as human CCR5 antagonists indicates potential antiviral applications . These findings could guide future case studies involving 2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol.
Applications De Recherche Scientifique
Piperidine Derivatives in Medicinal Chemistry
Piperidine derivatives are a critical focus in medicinal chemistry due to their diverse therapeutic potential. Studies have shown that these compounds exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. For example, piperidine-based compounds have been explored for their anti-cancer properties, with some derivatives showing promising activity against various cancer cell lines. This interest is partly due to the piperidine moiety's ability to interact with biological targets, influencing the pharmacokinetic and pharmacodynamic profiles of these molecules (Rathi et al., 2016; Jůza et al., 2022).
Role in Enhancing Bioavailability
Piperidine derivatives, such as piperine, have been studied for their role in enhancing the bioavailability of therapeutic drugs and phytochemicals. This effect is attributed to their ability to inhibit enzymes involved in drug metabolism, thereby increasing the concentration of drugs in the body without altering their pharmacological activity. Such properties make piperidine derivatives valuable in pharmaceutical formulations to improve drug efficacy (Srinivasan, 2007).
Impact on Drug Discovery
The structural diversity and modifiability of piperidine derivatives have made them a cornerstone in drug discovery efforts aimed at developing new therapeutic agents. Their incorporation into drug candidates has been associated with improved pharmacological profiles, including enhanced receptor affinity and selectivity, reduced toxicity, and better overall therapeutic outcomes. Researchers continue to explore the potential of piperidine and its derivatives in various therapeutic areas, demonstrating the compound's versatility and importance in the development of new medicines (Singh et al., 2021).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it could pose. Material Safety Data Sheets (MSDS) are often referred to for this information.
Orientations Futures
This involves predicting or proposing future research directions. For example, if the compound is a drug, future directions could involve improving its efficacy, reducing its side effects, or finding new diseases it could treat.
I hope this helps! If you have any specific questions about these steps, feel free to ask!
Propriétés
IUPAC Name |
2-[(1,2,5-trimethylpiperidin-4-yl)amino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-5-11(8-15)13-12-6-10(3)14(4)7-9(12)2/h9-13,15H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQREXVGAWIWBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1CC(N(CC1C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,5-Trimethyl-piperidin-4-ylamino)-butan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

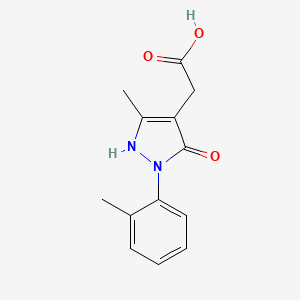
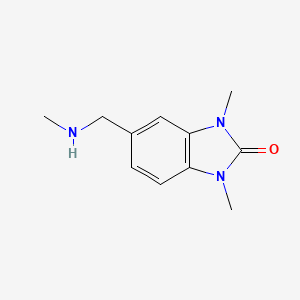
![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)
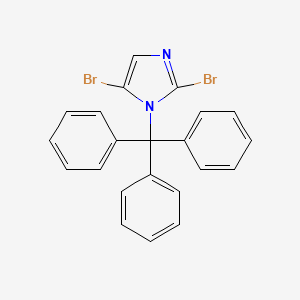
![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)
![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)
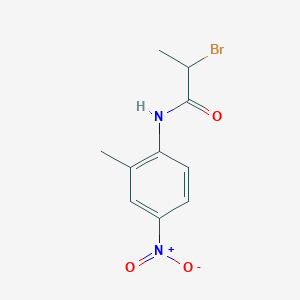
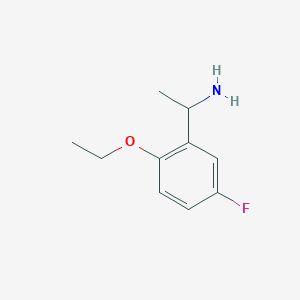
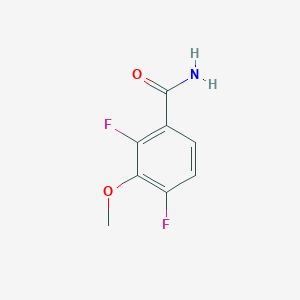
![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)
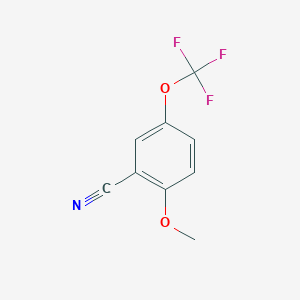
![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)
